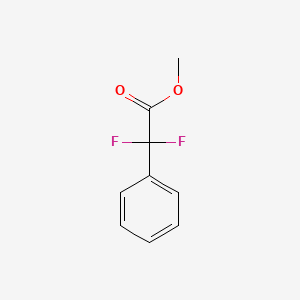

Methyl 2,2-difluoro-2-phenylacetate

Description

Significance of Fluorinated Organic Compounds in Modern Chemical Synthesis

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. youtube.com The carbon-fluorine bond is the strongest single bond in organic chemistry, imparting exceptional stability to fluorinated compounds. alfa-chemistry.com This stability is highly desirable in various applications, from pharmaceuticals to materials science.

In medicinal chemistry, the substitution of hydrogen with fluorine can enhance a drug's metabolic stability, bioavailability, and binding affinity to its target. youtube.comnih.gov It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals are organofluorine compounds. alfa-chemistry.com The small size of the fluorine atom allows it to mimic hydrogen in certain biological contexts while altering the electronic properties of the molecule. alfa-chemistry.com This has led to the development of numerous successful drugs, including the antidepressant fluoxetine (B1211875) and the antiretroviral efavirenz. youtube.com

In materials science, fluorinated compounds are utilized for their unique surface properties, thermal stability, and chemical resistance. youtube.comalfa-chemistry.com They are key components in the production of polymers with low coefficients of friction, specialized lubricants, and liquid crystal displays. alfa-chemistry.com The ever-expanding applications of organofluorine compounds underscore their critical role in advancing modern technology. guidechem.com However, the high stability of some fluorinated compounds has also raised environmental concerns due to their persistence, earning them the moniker "forever chemicals". acs.org

Overview of Alpha,Alpha-Difluorinated Esters in Organic Chemistry

Alpha,alpha-difluorinated esters are a specific class of organofluorine compounds that feature two fluorine atoms attached to the carbon atom adjacent to the ester group. This structural motif imparts unique reactivity and conformational properties to the molecule. The presence of the two electron-withdrawing fluorine atoms significantly influences the acidity of the alpha-proton and the reactivity of the carbonyl group.

These difluorinated esters serve as versatile intermediates in organic synthesis, providing access to a wide range of more complex fluorinated molecules. acs.orgacs.org They can undergo various transformations, including reductions, additions to the carbonyl group, and reactions at the alpha-position, to generate difluorinated alcohols, ketones, and other functionalized compounds. The development of new synthetic methods for the preparation of α,α-difluoro-functionalized esters remains an active area of research. acs.orgorganic-chemistry.org

Historical Context and Current Research Trajectories of Methyl 2,2-difluoro-2-phenylacetate

While the broader field of organofluorine chemistry has a history stretching back over a century, the specific investigation of this compound is a more contemporary endeavor. nih.gov The synthesis and properties of its non-fluorinated analog, methyl 2-phenylacetate, have been well-established for many years. prepchem.comchemicalbook.comwikipedia.org Early research into fluorinated esters laid the groundwork for the synthesis and exploration of compounds like this compound. pdx.edu

Current research is focused on leveraging the unique properties of this compound for various applications. A significant area of interest is its use as a building block in the synthesis of biologically active molecules. The difluorophenylacetyl group can be incorporated into larger molecular frameworks to enhance their pharmacological profiles. For instance, related fluorinated compounds have been investigated for their potential anticonvulsant activities. nih.gov

Furthermore, research is exploring the utility of this compound and similar α,α-difluorinated esters in the development of new materials. The introduction of the difluorophenylmethyl group can impart desirable properties such as increased thermal stability and altered electronic characteristics. The synthesis of related difluorinated compounds for applications in materials science is an ongoing area of investigation. 001chemical.com

Chemical Compound Information

| Compound Name |

| This compound |

| Methyl 2-phenylacetate |

| Fluoxetine |

| Efavirenz |

| Methyl 2,4-difluoro-6-methylphenylacetate |

| Methyl 2-chloromethylphenylacetate |

| Methyl 2-(6-tri-fluoromethylpyrid-2-yloxymethyl)phenylacetate |

| Methyl 2-bromomethylphenylacetate |

| Methyl 2-(4-trifluoromethyl-6-methylpyrid-2-yloxymethyl)- phenylacetate (B1230308) |

| Methyl 2-(2-acetylphenyl)acetate |

| Methyl 2-(2-acetylphenyl)-2-phenylacetate |

| Methyl acetoacetate |

| 2-(trimethylsilyl)phenyl trifluoromethanesulfonate |

| 3-isochromanone |

| Methyl 2-(chloro- or bromomethyl)phenylacetate |

| 2,2,3,3,4,4,4-Heptafluorobutyl Acetate (B1210297) |

| Methyl 2-oxo-2-phenylacetate |

| 2-[Difluoro(phenylselenyl)methyl]benzo-1,3-thiazole |

| Methyl 2-methoxy-2-phenylacetate |

| 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles |

| 1,2,4-triazoles |

| Methyl phenyldiazoacetate |

| Methyl 2,2-difluoro-2-sulfamoylacetate |

| Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate |

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 56071-96-6 |

| Molecular Formula | C9H8F2O2 |

| Molecular Weight | 186.16 g/mol |

| Appearance | - |

| Boiling Point | - |

| Melting Point | - |

| Density | - |

| Solubility | - |

Physicochemical Properties of Methyl phenylacetate

| Property | Value |

| CAS Number | 101-41-7 wikipedia.org |

| Molecular Formula | C9H10O2 wikipedia.org |

| Molecular Weight | 150.17 g/mol wikipedia.org |

| Appearance | Colorless liquid wikipedia.org |

| Boiling Point | 218 °C wikipedia.org |

| Melting Point | - |

| Density | 1.066 g/mL at 20 °C sigmaaldrich.com |

| Solubility | Slightly soluble in water; soluble in most organic solvents wikipedia.org |

Spectroscopic Data of this compound

Detailed spectroscopic data such as 1H NMR, 13C NMR, and IR for this compound are not explicitly provided in the search results. However, related spectroscopic information for similar compounds can be found in the literature. mdpi.com For comparison, the spectroscopic data for the non-fluorinated analog, Methyl phenylacetate, is more widely documented. pherobase.com The synthesis of related compounds often involves characterization by these techniques.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2,2-difluoro-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c1-13-8(12)9(10,11)7-5-3-2-4-6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWHZGGBEUOYQJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2,2 Difluoro 2 Phenylacetate and Its Derivatives

Established Synthetic Pathways to Methyl 2,2-difluoro-2-phenylacetate

Conventional Esterification Routes for Difluorinated Phenylacetic Acid Precursors

A primary and straightforward method for the synthesis of this compound is the esterification of its corresponding carboxylic acid precursor, 2,2-difluoro-2-phenylacetic acid. nih.gov This classical approach involves the reaction of the carboxylic acid with methanol (B129727) in the presence of an acid catalyst. The direct oximation of a related compound, 2-oxo-2-phenylacetate, has been shown to yield (Z)-methyl 2-(methoxyimino)-2-phenylacetate. researchgate.net

Furthermore, the esterification of phenylacetic acid with various alcohols, including tert-butyl alcohol, has been studied. researchgate.net While not a direct synthesis of the difluorinated target compound, these studies provide insight into the esterification of structurally similar molecules. For instance, the esterification of 4-ethoxyphenol (B1293792) with phenylacetic acid has been conducted under solvent-free conditions using a heterogeneous acid catalyst. gcsu.edu

Fluorination Reactions Employed in the Synthesis of 2,2-Difluoro-2-phenylacetate Derivatives

The introduction of fluorine atoms is a critical step in the synthesis of 2,2-difluoro-2-phenylacetate derivatives. Various fluorinating reagents and methods have been developed for this purpose. N-F fluorinating agents, such as 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor) and N-fluorobenzenesulfonimide (NFSI), are commonly used for electrophilic fluorination. nih.govnih.gov

Deoxofluorination, the conversion of a carbonyl group to a difluoromethylene group, is another important strategy. Reagents like aminodifluorosulfinium tetrafluoroborates have demonstrated efficiency in this transformation, often with improved selectivity compared to traditional reagents like DAST. organic-chemistry.org Sulfur-based organofluorine reagents have also emerged as versatile tools for selective fluorination and fluoroalkylation reactions. sioc.ac.cn The development of these reagents allows for the fine-tuning of reactivity by modifying substituents on the sulfur atom. sioc.ac.cn

Advanced Synthetic Approaches to this compound

Catalytic Synthesis of this compound and Related Compounds

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability for the synthesis of fluorinated compounds.

Transition metal catalysis has become a cornerstone in the formation of carbon-fluorine bonds. nih.gov These methods are particularly valuable for the introduction of fluorinated groups onto sp² hybridized carbon atoms. nih.gov While direct catalytic synthesis of this compound is a specific application, the broader field of transition-metal-catalyzed difluoromethylation and related reactions provides a strong foundation for developing such methodologies. researchgate.net For instance, copper-catalyzed C–CHF2 bond formation through decarboxylative fluoroalkylation has been reported for α,β-unsaturated carboxylic acids. nih.gov Palladium-catalyzed reactions have also been successfully employed for trifluoromethylation, highlighting the potential of this metal in C-F bond formation. nih.gov

Aryl chlorides can be transformed using palladium catalysts with specific phosphine (B1218219) ligands to facilitate the reductive elimination step. nih.gov The synthesis of related phenylacetate (B1230308) derivatives, such as methyl phenylacetate, has been achieved using iron-based catalysts under carbon monoxide pressure. prepchem.com

Below is a table summarizing various catalytic approaches for related transformations:

| Catalyst/Reagent | Substrate Type | Product Type | Key Features |

| Aminodifluorosulfinium tetrafluoroborates | Alcohols | Alkyl fluorides | Deoxofluorination with reduced elimination byproducts. organic-chemistry.org |

| PyFluor | Alcohols | Alkyl fluorides | Thermally stable deoxofluorination reagent. organic-chemistry.org |

| AlkylFluor | Alcohols | Alkyl fluorides | Deoxyfluorination of primary and secondary alcohols. organic-chemistry.org |

| Copper catalysts | α,β-unsaturated carboxylic acids | C–CHF2 bond formation | Decarboxylative fluoroalkylation. nih.gov |

| Palladium catalysts with BrettPhos | Aryl chlorides | Trifluoromethylated arenes | Efficient for trifluoromethylation. nih.gov |

| K[Fe(CO)3NO] | Benzyl chloride | Methyl phenylacetate | Carbonylative coupling. prepchem.com |

Organocatalysis has emerged as a powerful, metal-free alternative for asymmetric synthesis and other transformations. In the context of fluorination, chiral organocatalysts, such as cinchona alkaloids, have been used in asymmetric electrophilic fluorination to produce enantioenriched fluorinated compounds. nih.gov The development of organocatalytic methods for the synthesis of perfluorophenylsulfides demonstrates the potential of this approach for constructing carbon-fluorine and carbon-sulfur bonds under mild, metal-free conditions. rsc.org Chiral oxazolidines, which can be synthesized via organocatalytic methods, are important intermediates in asymmetric synthesis. mdpi.com

Enantioselective Synthesis Strategies for Chiral Difluorinated Phenylacetates

The creation of a chiral center bearing two fluorine atoms presents a significant synthetic challenge. Enantioselective methods are crucial for accessing optically pure difluorinated phenylacetates, which are often required for pharmaceutical applications.

Asymmetric fluorination involves the direct introduction of a fluorine atom to a prochiral substrate in the presence of a chiral catalyst. While direct difluorination to form a chiral center is complex, strategies have been developed for the asymmetric monofluorination of related compounds like β-keto esters, which provide a framework for the synthesis of chiral difluorinated phenylacetates. nih.gov These methods typically involve the generation of a chiral enolate, which then reacts with an electrophilic fluorinating agent.

Metal-catalyzed methods have shown promise in this area. nih.gov For instance, chiral metal complexes can act as Lewis acids, activating the substrate towards enolization and subsequent stereoselective fluorination. nih.gov The enantioselectivity arises from the chiral ligand effectively shielding one face of the enolate from the fluorinating agent. nih.gov A notable example is the use of Titanium/TADDOL complexes with Selectfluor® for the α-fluorination of α-substituted acyclic β-keto esters, which has yielded products with high enantiomeric excess. nih.gov Similarly, Copper(II) complexes with various chiral ligands, such as those derived from BINMOL or bis(thiazoline), have been successfully employed in the enantioselective fluorination of β-keto esters and amides. nih.gov

Table 1: Examples of Catalyst Systems for Asymmetric Fluorination of β-Keto Esters

| Catalyst System | Fluorinating Agent | Substrate Type | Achieved Enantioselectivity (ee) |

|---|---|---|---|

| Ti/TADDOL | Selectfluor® | Acyclic β-keto esters | 62-90% |

| Cu(II)/Ar-BINMOL-salan | N-Fluorobenzensulfonimide (NFSI) | β-keto esters | up to 82% |

| Cu(II)/Diphenylamine-bis(thiazoline) | N-Fluorobenzensulfonimide (NFSI) | β-keto esters and amides | Good to excellent |

Organocatalysis offers an alternative, metal-free approach to asymmetric fluorination. Chiral amines or phase-transfer catalysts can be used to generate a chiral enamine or enolate intermediate, which then undergoes enantioselective fluorination. researchgate.net For example, quinine-derived catalysts have been used for the asymmetric fluorination of 4-substituted pyrazolones. researchgate.net Another strategy involves the use of chiral iodoarenes as organocatalysts to mediate the oxidative fluorination of β-keto esters with a nucleophilic fluoride (B91410) source like Et3N·3HF. nih.gov

An alternative to catalytic asymmetric fluorination is the use of chiral auxiliaries. This well-established strategy involves covalently attaching a chiral molecule to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved to yield the enantiomerically enriched product.

In the context of synthesizing chiral α,α-difluoro esters, a phenylacetic acid derivative would be coupled to a chiral auxiliary. The resulting amide or ester would then undergo diastereoselective difluorination. The stereochemical course of the fluorination is controlled by the steric and electronic properties of the chiral auxiliary, which directs the approach of the fluorinating reagent to one face of the molecule.

A relevant example of this approach is the enantioselective synthesis of α,α-difluoro-β-lactams. rsc.org In this case, an imine is reacted with ethyl bromodifluoroacetate in the presence of a chiral amino alcohol ligand. rsc.org The ligand coordinates to the metal (in this case, from diethylzinc) and the reactants, creating a chiral environment that directs the formation of one enantiomer of the difluorinated β-lactam with high enantiomeric excess. rsc.org This principle can be extended to the synthesis of this compound by using a chiral auxiliary attached to the phenylacetate moiety.

Common chiral auxiliaries used in asymmetric synthesis include Evans' oxazolidinones and pseudoephedrine. york.ac.uk These auxiliaries have proven effective in directing the stereoselective alkylation of enolates, and similar principles would apply to diastereoselective fluorination. york.ac.uk The choice of auxiliary is critical and depends on the specific substrate and reaction conditions. After the diastereoselective fluorination, the auxiliary can be removed, often by hydrolysis or reduction, to afford the desired enantiomer of the difluorinated phenylacetic acid or its corresponding alcohol, which can then be esterified to this compound.

Table 2: Common Chiral Auxiliaries and Their Application

| Chiral Auxiliary | Typical Application | Cleavage Method |

|---|---|---|

| Evans' Oxazolidinones | Asymmetric alkylation, aldol (B89426) reactions | Hydrolysis, reduction |

| Pseudoephedrine | Asymmetric alkylation | Hydrolysis |

| Chiral Amino Alcohols | Asymmetric addition to imines | - (used as ligand) |

Flow Chemistry Applications in the Preparation of Difluorinated Esters

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offers several advantages for the synthesis of fluorinated compounds, including difluorinated esters. europa.eu These benefits include enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automation and scalability. europa.euresearchgate.net

A typical flow chemistry setup consists of pumps to deliver reagents, a reactor where the reaction takes place (often a heated or cooled coil or a packed bed), a back-pressure regulator to control the pressure, and a collection vessel. researchgate.net This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. europa.eu

The synthesis of difluorinated esters can be adapted to flow conditions. For instance, a solution of a phenylacetate precursor could be mixed with a fluorinating agent in a T-mixer before entering a heated reactor coil. The excellent heat dissipation in flow reactors is particularly advantageous for exothermic fluorination reactions, preventing the formation of hot spots and reducing the risk of side reactions or decomposition. researchgate.net Furthermore, the use of gaseous reagents, such as fluoroform, can be more easily and safely managed in a flow system compared to a batch reactor.

Table 3: Typical Parameters in a Flow Chemistry Setup

| Parameter | Description | Typical Range |

|---|---|---|

| Flow Rate | The rate at which reagents are pumped through the reactor. | µL/min to mL/min |

| Residence Time | The average time a molecule spends in the reactor. | Seconds to minutes |

| Temperature | The temperature of the reactor. | -78 °C to >200 °C |

| Pressure | The pressure within the system, controlled by a back-pressure regulator. | Atmospheric to >20 bar |

Reaction Mechanisms and Reactivity Studies of Methyl 2,2 Difluoro 2 Phenylacetate

Mechanistic Investigations of Derivatization Reactions Involving Methyl 2,2-difluoro-2-phenylacetate

Derivatization reactions of this compound are crucial for the synthesis of more complex molecules. Understanding the mechanisms of these reactions is paramount for controlling reaction outcomes and optimizing yields.

The ester group is a primary site for nucleophilic attack. The electrophilicity of the carbonyl carbon is enhanced by the electron-withdrawing nature of the adjacent difluoromethyl group. This makes the ester susceptible to attack by a variety of nucleophiles.

Ester cleavage in this compound typically proceeds through a nucleophilic acyl substitution mechanism. This can be initiated by hydrolysis, transesterification, or aminolysis.

Hydrolysis: In the presence of water, particularly under acidic or basic catalysis, the ester can be hydrolyzed to yield 2,2-difluoro-2-phenylacetic acid and methanol (B129727). The reaction is initiated by the attack of a water molecule or a hydroxide (B78521) ion on the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent elimination of the methoxy (B1213986) group and proton transfer yields the carboxylic acid.

Transesterification: The reaction of this compound with another alcohol in the presence of an acid or base catalyst can lead to the formation of a different ester. Kinetic studies on the analogous ethyl ester have shown significant conversion rates at elevated temperatures, a principle that applies to the methyl ester as well.

Aminolysis: The reaction with amines to form amides is a common transformation. Due to its smaller steric profile, this compound exhibits higher reactivity in amidation reactions compared to its ethyl counterpart. This proceeds via the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of methanol.

The carbon atom bearing the two fluorine atoms is another reactive site within the molecule. While the C-F bond is strong, the presence of two fluorine atoms can influence the reactivity of the adjacent C-H bonds (if any were present) and the stability of potential intermediates. In the case of this compound, this center is fully substituted. However, in related reactions, the difluoromethyl group can participate in or influence transformations. For instance, reduction of the ester can lead to the formation of 2,2-difluoro-2-phenylethanol.

Nucleophilic Attack Pathways at the Ester Moiety

Stereochemical Outcomes of Chemical Transformations Involving this compound

The stereochemical outcomes of reactions involving this compound are of significant interest, particularly when new stereocenters are formed. For instance, in the reduction of the carbonyl group, if a chiral reducing agent is used, it is possible to achieve enantioselective synthesis of the corresponding alcohol. While specific studies on the stereochemical control of reactions starting from this compound are not extensively documented in publicly available literature, principles of asymmetric synthesis would apply. The facial selectivity of the attack on the carbonyl group would be influenced by the steric and electronic properties of the substituents and the nature of the chiral catalyst or reagent.

Reactivity of the Phenyl Ring System in this compound

The phenyl ring in this compound can undergo electrophilic aromatic substitution reactions. The substituent, -C(F2)COOCH3, is an electron-withdrawing group, which deactivates the phenyl ring towards electrophilic attack and directs incoming electrophiles to the meta position. The extent of deactivation is significant due to the combined inductive effects of the difluoro and ester functionalities.

| Reaction Type | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | Methyl 2,2-difluoro-2-(3-nitrophenyl)acetate |

| Halogenation | Br₂, FeBr₃ | Methyl 2,2-difluoro-2-(3-bromophenyl)acetate |

| Sulfonation | SO₃, H₂SO₄ | Methyl 2,2-difluoro-2-(3-sulfophenyl)acetate |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Reaction is unlikely to proceed due to deactivation of the ring. |

| Friedel-Crafts Alkylation | RCl, AlCl₃ | Reaction is unlikely to proceed due to deactivation of the ring. |

Stability and Degradation Mechanism Analysis under Diverse Reaction Conditions

The stability of this compound is influenced by factors such as temperature, pH, and the presence of catalysts. The difluoromethyl group generally enhances the thermal and chemical stability of the molecule compared to its non-fluorinated analogs.

Under harsh acidic or basic conditions, the primary degradation pathway is the hydrolysis of the ester bond, as previously discussed. The C-F bonds are generally stable, but under extreme conditions, their cleavage could potentially occur, although this would require significant energy input. The degradation products under hydrolytic conditions would be 2,2-difluoro-2-phenylacetic acid and methanol.

Spectroscopic and Advanced Characterization Methodologies for Methyl 2,2 Difluoro 2 Phenylacetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Methyl 2,2-difluoro-2-phenylacetate

NMR spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of this compound. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and chemical environment of each atom can be obtained.

¹H NMR and ¹³C NMR Spectroscopic Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide fundamental insights into the hydrocarbon framework of the molecule.

In the ¹H NMR spectrum of this compound, the protons of the phenyl group typically appear as a multiplet in the aromatic region (approximately 7.2-7.6 ppm). The methyl protons of the ester group exhibit a singlet at around 3.7-3.9 ppm.

The ¹³C NMR spectrum offers a more detailed view of the carbon skeleton. The carbonyl carbon of the ester group is characteristically found downfield. The carbons of the phenyl ring produce a series of signals in the aromatic region, and the methyl carbon of the ester group appears at a higher field. A key feature in the ¹³C NMR spectrum is the carbon atom attached to the two fluorine atoms (the C2 carbon), which appears as a triplet due to carbon-fluorine coupling. magritek.com This coupling provides definitive evidence for the geminal difluoro substitution.

Table 1: Representative ¹H and ¹³C NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~7.2-7.6 | Multiplet | Phenyl protons |

| ¹H | ~3.7-3.9 | Singlet | Methyl protons (-OCH₃) |

| ¹³C | ~165 | Singlet | Carbonyl carbon (C=O) |

| ¹³C | ~127-135 | Multiple signals | Phenyl carbons |

| ¹³C | ~115 (triplet) | Triplet | Difluorinated carbon (-CF₂-) |

| ¹³C | ~53 | Singlet | Methyl carbon (-OCH₃) |

Note: Specific chemical shifts can vary slightly depending on the solvent and the specific NMR instrument used.

¹⁹F NMR Spectroscopy for Fluorine Environment Characterization

Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful and highly sensitive technique for directly observing the fluorine atoms within a molecule. huji.ac.il For this compound, the two fluorine atoms are chemically equivalent, resulting in a single signal in the ¹⁹F NMR spectrum. thermofisher.com The chemical shift of this signal provides information about the electronic environment of the fluorine nuclei. The broad chemical shift range in ¹⁹F NMR minimizes the likelihood of signal overlap, simplifying spectral interpretation. thermofisher.com

Mass Spectrometry (MS) for Molecular Formula Confirmation and Purity Assessment

Mass spectrometry is a vital tool for confirming the molecular weight and elemental composition of this compound. rsc.org High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula (C₉H₈F₂O₂). rsc.org The technique can also be used to assess the purity of a sample by detecting the presence of any impurities with different mass-to-charge ratios.

The mass spectrum of this compound will exhibit a molecular ion peak corresponding to its molecular weight. Fragmentation patterns observed in the mass spectrum can provide additional structural information. For instance, the loss of the methoxy (B1213986) group (-OCH₃) or the entire ester functional group are common fragmentation pathways.

Chromatographic Techniques for Purity and Separation of this compound

Chromatographic methods are essential for separating this compound from reaction mixtures and for determining its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis and purification of non-volatile and thermally sensitive compounds like this compound. A typical HPLC method would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). sigmaaldrich.comscielo.br Detection is commonly achieved using an ultraviolet (UV) detector, as the phenyl group in the molecule absorbs UV light. scielo.br By comparing the retention time of the sample to that of a known standard, the identity of the compound can be confirmed. The area of the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis and purity determination.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. gcms.cz Given its volatility, this compound can be effectively analyzed by GC. nih.gov The sample is vaporized and passed through a capillary column coated with a stationary phase. The separation is based on the differential partitioning of the compound between the mobile gas phase (typically an inert gas like helium or nitrogen) and the stationary phase. sciopen.com A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection. sigmaaldrich.com GC is particularly useful for assessing the purity of the compound and for detecting the presence of any volatile impurities. gcms.cz

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) stands as a significant advancement in liquid chromatography, offering superior resolution, speed, and sensitivity compared to conventional High-Performance Liquid Chromatography (HPLC). This enhancement is primarily achieved through the use of columns packed with sub-2 µm particles, which operate at higher pressures. While specific UPLC analytical methods for the routine analysis of this compound are not extensively detailed in publicly available scientific literature, the principles of UPLC can be applied to develop a robust method for its separation and quantification.

A hypothetical UPLC method for the analysis of this compound would be designed to provide sharp, well-resolved peaks with a short run time. The development of such a method would involve the systematic optimization of several key parameters to achieve the desired chromatographic performance. These parameters include the selection of an appropriate stationary phase (column), the composition and gradient of the mobile phase, the column temperature, and the flow rate.

Key UPLC Method Parameters for Analysis of this compound:

| Parameter | Typical Conditions |

| Column | A reversed-phase C18 or a phenyl-hexyl column with sub-2 µm particle size would likely provide good retention and selectivity. The dimensions would typically be in the range of 2.1 mm internal diameter and 50-100 mm length. |

| Mobile Phase | A mixture of an aqueous phase (e.g., water with a small amount of acid like formic acid or acetic acid to improve peak shape) and an organic modifier (e.g., acetonitrile or methanol) would be employed. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure the efficient elution of the compound. |

| Flow Rate | Typical flow rates for UPLC are in the range of 0.3 to 0.6 mL/min, which, combined with the smaller particle size, allows for rapid analysis without sacrificing resolution. |

| Column Temperature | The column temperature would be controlled, often in the range of 30-50 °C, to ensure reproducible retention times and improve peak symmetry. |

| Detection | A photodiode array (PDA) detector would be suitable for detecting the phenyl group in this compound, likely at a wavelength around 254 nm. |

| Injection Volume | Due to the higher sensitivity of UPLC systems, a small injection volume, typically 1-5 µL, would be used. |

The retention time of this compound under such a method would be a critical parameter for its identification and quantification. While a specific value cannot be provided without experimental data, it would be expected to be in the range of a few minutes, demonstrating the high-throughput capabilities of UPLC. The purity of a sample could be assessed by the presence of any additional peaks in the chromatogram, and the peak area would be proportional to the concentration of the compound.

Advanced X-ray Crystallography Studies of this compound (if applicable)

As of the current literature survey, a published crystal structure for this compound has not been identified. Therefore, the discussion of its crystallographic parameters remains hypothetical, based on the expected molecular structure and the general principles of X-ray diffraction analysis.

Should a suitable single crystal of this compound be grown, the following crystallographic data would be determined:

Hypothetical Crystallographic Data for this compound:

| Parameter | Description |

| Crystal System | This would describe the symmetry of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | This would define the specific symmetry elements present within the crystal lattice. |

| Unit Cell Dimensions | These are the lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Volume (V) | The volume of the unit cell, calculated from its dimensions. |

| Z | The number of molecules per unit cell. |

| Calculated Density (ρ) | The density of the crystal calculated from the molecular weight and the unit cell volume. |

| Final R-indices | These values (e.g., R1, wR2) are measures of the agreement between the calculated and observed diffraction data, indicating the quality of the structure determination. |

The resulting crystal structure would reveal the precise conformation of the phenyl and methyl acetate (B1210297) groups relative to each other, as well as the bond lengths and angles of the difluoromethyl moiety. This information is crucial for understanding the molecule's steric and electronic properties, which in turn influence its reactivity and physical characteristics.

Computational and Theoretical Studies on Methyl 2,2 Difluoro 2 Phenylacetate

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, such as those employing Density Functional Theory (DFT) or ab initio methods, would be essential for understanding the electronic structure of Methyl 2,2-difluoro-2-phenylacetate. These calculations could provide valuable insights into the molecule's stability, reactivity, and spectroscopic properties.

Key parameters that would be investigated include:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity.

Electron Density Distribution: Mapping the electron density would reveal the electron-rich and electron-deficient regions of the molecule, indicating likely sites for nucleophilic or electrophilic attack.

Partial Atomic Charges: Calculating the partial charges on each atom would help in understanding the polarity of bonds and the electrostatic potential of the molecule.

A hypothetical data table for such calculations might look like this:

| Property | Calculated Value | Method/Basis Set |

| HOMO Energy (eV) | Data not found | e.g., B3LYP/6-31G |

| LUMO Energy (eV) | Data not found | e.g., B3LYP/6-31G |

| HOMO-LUMO Gap (eV) | Data not found | e.g., B3LYP/6-31G |

| Dipole Moment (Debye) | Data not found | e.g., B3LYP/6-31G |

This table is for illustrative purposes only, as specific data for this compound is not available.

Conformational Analysis and Stereochemical Predictions of this compound

The presence of rotatable single bonds in this compound allows for the existence of multiple conformations. Conformational analysis aims to identify the most stable arrangements of the atoms in three-dimensional space. This is typically done by scanning the potential energy surface as a function of key dihedral angles.

For this compound, the key dihedral angles would involve the rotation around the C-C bond connecting the phenyl ring to the difluoroacetate (B1230586) group, and the C-O bond of the ester group. The results of such an analysis would reveal the preferred spatial orientation of the phenyl ring relative to the ester functionality, which can significantly influence the molecule's physical and chemical properties. Stereochemical predictions would arise from understanding the energy barriers between different conformations and identifying the most populated conformational states.

A representative data table for a conformational analysis could include:

| Conformer | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Relative Energy (kcal/mol) |

| 1 | Data not found | Data not found | 0.0 (most stable) |

| 2 | Data not found | Data not found | Data not found |

| 3 | Data not found | Data not found | Data not found |

This table is for illustrative purposes only, as specific data for this compound is not available.

Reaction Pathway Modeling and Transition State Analysis

Reaction pathway modeling is a powerful computational tool used to elucidate the mechanisms of chemical reactions. For this compound, this could involve studying its hydrolysis, reactions with nucleophiles, or other transformations. By mapping the potential energy surface of a reaction, chemists can identify the transition state—the highest energy point along the reaction coordinate—and calculate the activation energy.

This analysis provides critical information about the feasibility and rate of a reaction. For example, modeling the hydrolysis of the ester group would involve identifying the transition state for the nucleophilic attack of a water molecule on the carbonyl carbon. The calculated activation energy would provide an estimate of the reaction rate under specific conditions.

A summary of findings from a reaction pathway analysis might be presented as follows:

| Reaction Studied | Reactant(s) | Product(s) | Activation Energy (kcal/mol) |

| Ester Hydrolysis (Acidic) | This compound, H₃O⁺ | 2,2-difluoro-2-phenylacetic acid, Methanol (B129727) | Data not found |

| Nucleophilic Substitution | This compound, Nu⁻ | Corresponding substituted product | Data not found |

This table is for illustrative purposes only, as specific data for this compound is not available.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. For this compound, MD simulations could be used to investigate its behavior in different solvents, its interactions with other molecules, and its dynamic conformational changes.

By simulating the motion of the molecule and its surrounding solvent molecules over time, researchers can gain insights into:

Solvation Structure: How solvent molecules arrange themselves around the solute.

Hydrogen Bonding: The formation and breaking of hydrogen bonds between the molecule and protic solvents.

Diffusion and Transport Properties: How the molecule moves through a solution.

Intermolecular Interaction Energies: The strength of interactions with other molecules.

A hypothetical data table summarizing intermolecular interaction energies could be:

| Solvent | Interaction Energy (kcal/mol) |

| Water | Data not found |

| Methanol | Data not found |

| Acetone | Data not found |

This table is for illustrative purposes only, as specific data for this compound is not available.

Applications of Methyl 2,2 Difluoro 2 Phenylacetate in Targeted Synthesis

Methyl 2,2-difluoro-2-phenylacetate as a Versatile Building Block in Complex Organic Synthesis

The unique structural feature of this compound, combining a phenyl ring and a difluoromethylene group adjacent to an ester, makes it a valuable synthon. mallakchemicals.combldpharm.com The difluoromethylene group (CF2) is a bioisostere of an ether oxygen or a carbonyl group, and its incorporation can enhance properties like metabolic stability and lipophilicity in target molecules. nih.gov This has led to its use as a building block in the synthesis of complex organic structures. mallakchemicals.com

The ester functionality of this compound allows for its conversion into other key functional groups, namely fluorinated carboxylic acids and alcohols, which are themselves important synthetic intermediates.

Fluorinated Carboxylic Acids: The ester can be hydrolyzed under standard conditions to yield 2,2-difluoro-2-phenylacetic acid. This transformation provides a route to a key structural motif used in more complex molecules.

Fluorinated Alcohols: Reduction of the methyl ester group leads to the formation of 2,2-difluoro-2-phenylethanol. Catalytic hydrogenation is an effective method for reducing fluorinated esters to their corresponding alcohols. For instance, the hydrogenation of methyl difluoroacetate (B1230586) to difluoroethanol has been achieved using a rhodium-on-carbon catalyst, demonstrating a viable pathway for this type of conversion. epo.org Similar methodologies can be applied to this compound.

These transformations are summarized in the table below.

| Starting Material | Product | Transformation | Reagents/Conditions |

| This compound | 2,2-difluoro-2-phenylacetic acid | Hydrolysis | Aqueous acid or base |

| This compound | 2,2-difluoro-2-phenylethanol | Reduction | Catalytic Hydrogenation (e.g., Rh/C, H₂) |

The reactivity of this compound allows for its integration into larger, more complex molecular frameworks. The phenyl ring can be functionalized through electrophilic aromatic substitution, while the ester group can participate in a variety of carbon-carbon bond-forming reactions. For instance, α-fluoro esters can be used as synthons in asymmetric allylic alkylation reactions to create chiral molecules with vicinal stereogenic centers. mdpi.com The development of such methodologies enables the construction of sophisticated fluorinated molecules that are otherwise difficult to access.

Role in Pharmaceutical and Biopharmaceutical Intermediates Research

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to improve pharmacokinetic and pharmacodynamic properties. nih.gov Fluorine can enhance metabolic stability, binding affinity, and bioavailability. researchgate.net Consequently, fluorinated building blocks like this compound are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs). mallakchemicals.compharmanoble.com

This compound acts as an intermediate in the synthesis of various pharmaceutical compounds. mallakchemicals.com The difluoromethylene group is a key feature in a number of commercial drugs, where it often confers enhanced bioactivity. nih.gov While specific, publicly detailed synthetic routes for commercial drugs originating directly from this compound are proprietary, the utility of closely related building blocks is well-documented. For example, the synthesis of the antifungal agent Oteseconazole utilizes ethyl bromodifluoroacetate to introduce a critical difluoromethyl linker, highlighting the importance of such reagents in constructing medicinally active compounds. mdpi.com

In drug discovery, new lead compounds and analogs of existing drugs are constantly synthesized to explore structure-activity relationships (SAR). The substitution of hydrogen atoms or other functional groups with fluorine is a common tactic. This compound provides a readily available source of the difluorophenylacetyl moiety for incorporation into potential drug molecules. The introduction of this group can lead to analogs with improved properties, such as increased metabolic stability against enzymatic degradation. nih.govresearchgate.net The synthesis of fluorinated compounds is a major focus in medicinal chemistry, with a significant percentage of FDA-approved small-molecule drugs containing fluorine. mdpi.com

Investigation in Agrochemical Research and Development

Similar to the pharmaceutical industry, the agrochemical sector utilizes organofluorine chemistry to develop new and improved products. The inclusion of fluorine atoms can enhance the efficacy and metabolic stability of pesticides, herbicides, and fungicides. nih.gov The difluoromethylene (CF₂) unit is present in several commercially significant agrochemicals, including the fungicide isopyrazam (B32586) and the herbicide primisulfuron-methyl, where it contributes to their enhanced bioactivity. nih.gov The investigation of building blocks like this compound is part of the research and development process aimed at discovering new, more effective, and environmentally safer agrochemical products.

Development of Novel Fluorinated Agrochemical Agents

Research into new agrochemical agents has utilized this compound as a starting material for the synthesis of novel pesticides. The introduction of the difluoroacetyl group can lead to compounds with improved metabolic stability and enhanced biological activity.

One area of development has been in the creation of new insecticides. For instance, this compound is a precursor in the synthesis of certain insecticidal compounds that target the nervous systems of pests. The process often involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, which is then coupled with various amine-containing scaffolds to produce a library of potential agrochemical candidates.

Structure-Activity Relationship Studies in Agrochemical Applications

The study of structure-activity relationships (SAR) is crucial for optimizing the performance of agrochemicals. By systematically modifying the structure of a lead compound and evaluating the resulting changes in biological activity, researchers can identify the key molecular features responsible for its desired effects.

While specific, detailed SAR studies focusing solely on derivatives of this compound in agrochemicals are not extensively documented in publicly available literature, the general principles of SAR would apply. In a hypothetical SAR study, the phenyl group of the this compound core could be substituted with different functional groups to probe the effect on insecticidal or fungicidal activity. The ester functionality could also be converted to other functional groups, such as amides, to explore how these changes influence the compound's interaction with its biological target.

Emerging Research Applications of this compound in Other Fields

Beyond its potential in agrochemicals, this compound is finding applications in other areas of chemical research, primarily as a building block for molecules with potential therapeutic properties. The difluoromethylene group is of particular interest in medicinal chemistry as it can act as a bioisostere for other functional groups, such as a carbonyl group or an ether linkage, potentially leading to improved drug candidates with enhanced metabolic stability and binding affinity.

Researchers have explored the use of this compound in the synthesis of inhibitors for various enzymes implicated in disease. For example, the difluorophenylacetic acid moiety, derived from the methyl ester, has been incorporated into molecules designed to target proteases and other enzymes. The electronegativity and steric profile of the difluoro group can significantly influence the binding interactions within the active site of an enzyme.

Future Directions and Challenges in Methyl 2,2 Difluoro 2 Phenylacetate Research

Development of More Sustainable and Environmentally Benign Synthetic Routes

One promising approach is the adoption of principles from "green chemistry". For instance, switching from traditional volatile organic compounds (VOCs) to more eco-friendly solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) has shown success in the synthesis of other pharmaceutical ingredients. nih.gov Such a switch can not only reduce the environmental impact but also potentially improve reaction yields and simplify work-up procedures. nih.gov

Furthermore, enzymatic and biocatalytic methods present an attractive alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and often exhibit high selectivity, reducing the need for protecting groups and minimizing the formation of byproducts. Research into identifying or engineering enzymes capable of catalyzing the key steps in the synthesis of methyl 2,2-difluoro-2-phenylacetate could lead to significantly more sustainable processes.

Table 1: Comparison of Conventional vs. Green Synthetic Approaches

| Feature | Conventional Synthesis | Green Synthesis |

| Solvents | Often uses volatile organic compounds (VOCs) | Aims to use water, supercritical fluids, or biodegradable solvents like 2-MeTHF and CPME nih.gov |

| Reagents | May involve stoichiometric use of hazardous reagents | Employs catalytic amounts of less toxic reagents |

| Energy | Can require high temperatures and pressures | Often proceeds at or near ambient temperature and pressure |

| Waste | Can generate significant amounts of chemical waste | Designed to minimize waste through high atom economy and recycling |

| Overall Yield | Can be variable and sometimes low patsnap.com | Potentially higher yields and simplified purification nih.gov |

Exploration of Novel Reactivity Patterns and Chemistries

The gem-difluoro group in this compound significantly influences its reactivity, but the full extent of its chemical behavior is yet to be explored. Future research should focus on uncovering new reaction pathways and transformations involving this moiety. For instance, while the compound itself is a valuable building block, its derivatives could exhibit unique and useful reactivity. A related compound, methyl 2,2-difluoro-2-(fluorosulfonyl)acetate, has been identified as an efficient source of difluorocarbene, a highly reactive intermediate for various chemical transformations. researchgate.net Investigating whether this compound can be a precursor to similar reactive species under specific conditions could open up new synthetic applications.

Furthermore, the interplay between the difluoromethyl group and the aromatic ring could lead to interesting and underexplored chemistries. The electron-withdrawing nature of the CF2 group can activate the phenyl ring towards certain types of reactions or influence the regioselectivity of electrophilic or nucleophilic aromatic substitutions. A deeper understanding of these electronic effects is crucial for designing new synthetic strategies.

Expansion of Application Scope in Chemical Biology and Materials Science

The unique properties of fluorinated compounds make them highly attractive for applications in chemical biology and materials science. The introduction of fluorine can alter a molecule's lipophilicity, metabolic stability, and binding affinity, which are critical parameters in drug design. nih.govnih.gov While this compound itself may not be a therapeutic agent, its framework can be incorporated into larger, more complex molecules to modulate their biological activity. Future research should explore the synthesis of novel bioactive compounds that contain the 2,2-difluoro-2-phenylacetate motif.

In the realm of materials science, the incorporation of fluorinated fragments can enhance properties such as thermal stability, chemical resistance, and optical characteristics. For example, fluorinated groups have been incorporated into luminescent materials. researchgate.net There is potential to design and synthesize new polymers, liquid crystals, or other advanced materials derived from or containing the this compound scaffold. Investigating the impact of the difluorophenylacetate group on the bulk properties of these materials is a promising area for future studies.

Addressing Stereocontrol and Selectivity Challenges in Complex Syntheses

When incorporating the this compound unit into complex molecules, controlling stereochemistry and regioselectivity becomes a significant challenge. The development of asymmetric synthetic methods to access enantiomerically pure derivatives is of paramount importance, particularly for applications in medicinal chemistry where the biological activity of stereoisomers can differ dramatically.

Future research should focus on the design and application of chiral catalysts and reagents that can effectively control the stereochemical outcome of reactions involving the difluorophenylacetate moiety. This could involve the development of new chiral auxiliaries or the use of established catalytic systems that have been shown to be effective for other fluorinated compounds. Moreover, achieving high regioselectivity in reactions involving the aromatic ring of this compound will be crucial for the efficient synthesis of specifically substituted derivatives.

Computational Design and Discovery of New Fluorinated Molecules based on this compound Frameworks

Computational chemistry and molecular modeling are powerful tools that can accelerate the discovery and design of new molecules with desired properties. Density Functional Theory (DFT) calculations, for example, can be used to predict the reactivity and electronic properties of molecules, providing valuable insights for designing new synthetic routes and exploring novel reactivity patterns. researchgate.netnih.gov

Future research should leverage computational methods to design new fluorinated molecules based on the this compound framework. By performing in silico screening, researchers can predict the potential biological activity or material properties of a large number of virtual compounds, allowing them to prioritize the most promising candidates for synthesis and experimental validation. This computational-driven approach can significantly reduce the time and resources required for the development of new drugs and materials.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing Methyl 2,2-difluoro-2-phenylacetate, and what analytical techniques are critical for verifying its purity and structure?

- Synthesis : While specific protocols are not detailed in the provided evidence, fluorinated phenylacetic esters are typically synthesized via nucleophilic fluorination of α-keto esters or esterification of 2,2-difluoro-2-phenylacetic acid with methanol under acid catalysis. Precursor routes may involve halogen exchange (e.g., Cl → F substitutions) using fluorinating agents like DAST (diethylaminosulfur trifluoride).

- Characterization : Key techniques include:

- ¹⁹F NMR : To confirm the presence and environment of fluorine atoms (δ ~ -100 to -120 ppm for CF₂ groups).

- ¹H NMR : To verify ester methyl groups (δ ~ 3.7–3.9 ppm) and aromatic protons.

- Mass Spectrometry (MS) : For molecular ion confirmation (C₉H₈F₂O₂, MW 194.16 g/mol) .

- Elemental Analysis : To validate purity (>95% by HPLC, as seen in analogous fluorophenylacetates) .

Q. How do researchers characterize the electronic and steric effects of the difluoro substituents in this compound using spectroscopic and computational methods?

- Spectroscopy :

- IR Spectroscopy : The strong electron-withdrawing effect of CF₂ reduces carbonyl stretching frequencies (νC=O) compared to non-fluorinated analogs.

- ¹⁹F NMR Coupling Constants : J(F-F) values indicate spatial arrangement and electronic interactions.

- Computational Studies : DFT calculations (e.g., B3LYP/6-31G*) model the CF₂ group’s inductive effects on charge distribution and frontier molecular orbitals. These predict enhanced electrophilicity at the carbonyl carbon, critical for reactivity in cross-coupling reactions.

Advanced Research Questions

Q. In decarboxylative homocoupling reactions, how does this compound perform compared to non-fluorinated analogs, and what mechanistic insights explain these differences?

- Performance : The potassium salt of 2,2-difluoro-2-phenylacetate (derived from the methyl ester) enables efficient synthesis of symmetric CF₂–CF₂-containing dimers via AgNO₃/(NH₄)₂S₂O₈-mediated decarboxylative homocoupling. Fluorination stabilizes radical intermediates, increasing yields (e.g., 13 derivatives synthesized with >70% efficiency) .

- Mechanism : The CF₂ group lowers the activation energy for decarboxylation by stabilizing transition states through hyperconjugation. Fluorine’s electronegativity also polarizes the C–F bonds, facilitating single-electron transfer (SET) to Ag⁺ catalysts.

Q. What experimental strategies are effective in resolving contradictions in reactivity data when using this compound in radical-mediated transformations?

- Contradictions : Discrepancies in reaction outcomes (e.g., variable yields or side products) may arise from:

- Competing pathways (e.g., ester hydrolysis vs. decarboxylation).

- Solvent-dependent radical stability (e.g., acetonitrile vs. DMF).

- Resolution Strategies :

- Systematic Screening : Vary oxidant (e.g., (NH₄)₂S₂O₈ vs. K₂S₂O₈) and catalyst (AgNO₃ vs. CuBr) loadings.

- In Situ Monitoring : Use ESR spectroscopy to detect radical intermediates and optimize reaction quench times.

- Additive Effects : Introduce radical scavengers (e.g., TEMPO) to confirm radical pathways .

Q. How can researchers optimize solvent and catalyst systems to enhance the efficiency of double decarboxylative coupling involving this compound derivatives?

- Optimization Parameters :

- Yield Improvements : Pre-drying solvents and using Schlenk techniques to exclude moisture/O₂ can increase yields by 15–20%.

Key Notes

- Data Gaps : Specific synthetic protocols for this compound are not detailed in the provided evidence; researchers should cross-reference fluorination methodologies for analogous esters .

- Safety : Fluorinated compounds often require handling under inert atmospheres due to moisture sensitivity. Waste must be treated by certified agencies to prevent environmental release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.